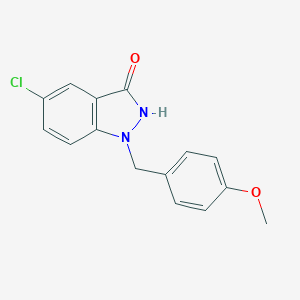
1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of indazole derivatives and has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting specific enzymes or signaling pathways in cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. These effects are thought to be due to the compound's ability to interact with specific cellular targets.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- in lab experiments is its ability to exhibit a wide range of biological activities, making it a versatile tool for studying different cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)-. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its interactions with specific cellular targets.
Méthodes De Synthèse
The synthesis of 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- involves the reaction of 5-chloro-1-(p-methoxybenzyl)-1H-indazole-3-carbaldehyde with hydrazine hydrate in the presence of acetic acid. This reaction results in the formation of the desired compound, which can be purified using column chromatography.
Applications De Recherche Scientifique
1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Propriétés
Numéro CAS |
1032-83-3 |
|---|---|
Nom du produit |
1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- |
Formule moléculaire |
C15H13ClN2O2 |
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
5-chloro-1-[(4-methoxyphenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15(19)17-18/h2-8H,9H2,1H3,(H,17,19) |
Clé InChI |
SSNZGVLSPNDFPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)N2 |
SMILES canonique |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)N2 |
Autres numéros CAS |
1032-83-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



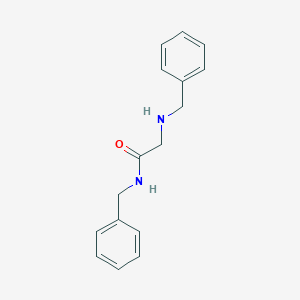
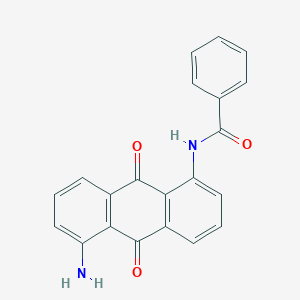
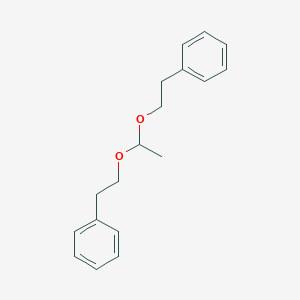
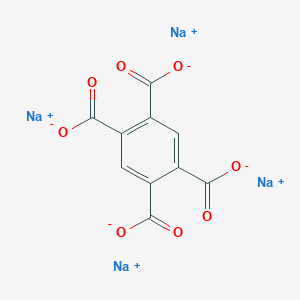
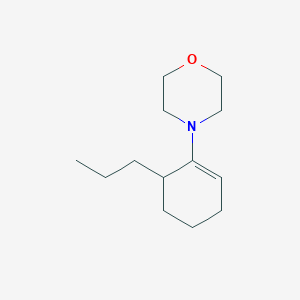
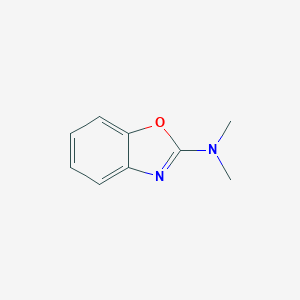
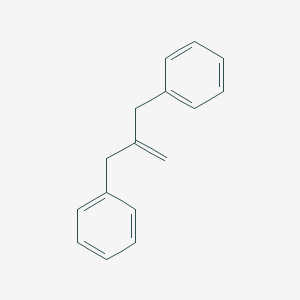
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
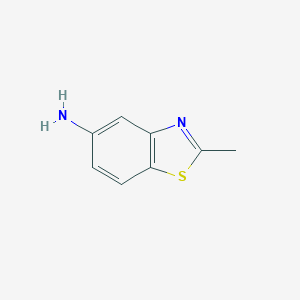
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)
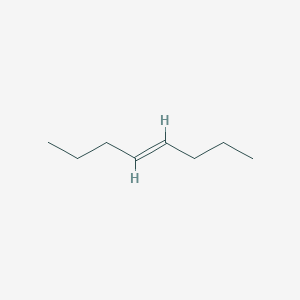
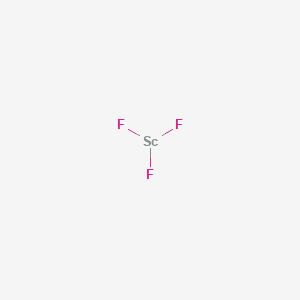
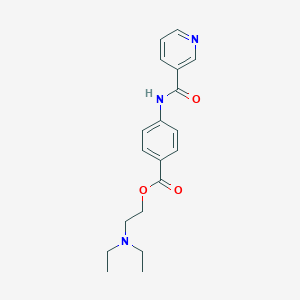
![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)